molecular formula C20H21NO3 B4019374 4-benzoylphenyl 1-azepanecarboxylate

4-benzoylphenyl 1-azepanecarboxylate

Cat. No.: B4019374
M. Wt: 323.4 g/mol
InChI Key: GUVDGCIYXHVGHF-UHFFFAOYSA-N
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Description

4-Benzoylphenyl 1-azepanecarboxylate is a synthetic organic compound characterized by a seven-membered azepane ring linked to a benzoylphenyl group via a carboxylate ester. The benzoylphenyl moiety may confer photostability and enhanced binding affinity to biological targets, while the azepane ring offers conformational flexibility compared to smaller heterocycles like piperidine .

Properties

IUPAC Name

(4-benzoylphenyl) azepane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c22-19(16-8-4-3-5-9-16)17-10-12-18(13-11-17)24-20(23)21-14-6-1-2-7-15-21/h3-5,8-13H,1-2,6-7,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVDGCIYXHVGHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Differences

The table below highlights key structural and functional distinctions between 4-benzoylphenyl 1-azepanecarboxylate and related compounds:

Compound Name Core Structure Molecular Formula Key Functional Groups Pharmacological Activity
This compound Azepane (7-membered) C₁₉H₂₁NO₃* Benzoylphenyl, carboxylate ester Hypothesized enzyme modulation
Benzyl 4-aminopiperidine-1-carboxylate Piperidine (6-membered) C₁₃H₁₈N₂O₂ Benzyl, amine, carboxylate ester Unknown (limited toxicology data)
N-(4-Benzoylphenyl)pyrrole-2-carboxamide Pyrrole C₁₈H₁₅N₂O₂ Benzoylphenyl, carboxamide Lipid-lowering (Triton WR-1339 model)
Benzyl 4-oxoazepane-1-carboxylate Azepane with ketone C₁₄H₁₇NO₃ Benzyl, ketone, carboxylate ester Enantiomer-dependent bioactivity

*Hypothetical formula based on structural analogs.

Key Observations:

  • Functional Groups : The benzoylphenyl group enhances lipophilicity, which may influence blood-brain barrier penetration, while carboxamide analogs (e.g., N-(4-benzoylphenyl)pyrrole-2-carboxamide) exhibit specific lipid-lowering effects .

Characterization Techniques

  • Spectroscopy : IR and NMR (¹H, ¹³C) are standard for confirming functional groups and stereochemistry, as seen in azepane and pyrrole derivatives .
  • Melting Points : Stuart Scientific Electrothermal apparatuses are routinely used for purity verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-benzoylphenyl 1-azepanecarboxylate
Reactant of Route 2
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